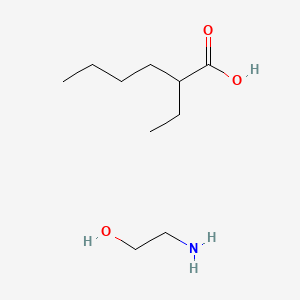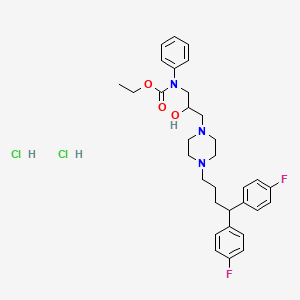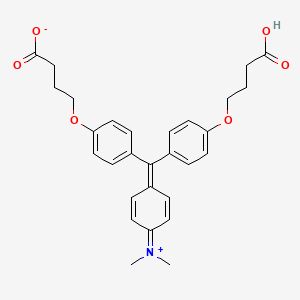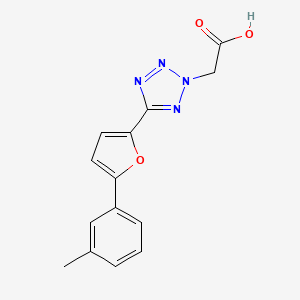
2-Butenoic acid, 4,4'-((dioctylstannylene)bis(oxy))bis(4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability. The compound is characterized by the presence of dioctylstannylene groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) typically involves the reaction of dioctylstannylene with 2-butenoic acid derivatives. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) .
化学反応の分析
Types of Reactions
2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler stannylene derivatives.
Substitution: The dioctylstannylene groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield stannic acid derivatives, while reduction can produce simpler organotin compounds. Substitution reactions can result in a wide range of functionalized stannylene compounds .
科学的研究の応用
2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) involves its interaction with various molecular targets. The dioctylstannylene groups can interact with nucleophiles, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications .
類似化合物との比較
Similar Compounds
- 2-Butenoic acid, 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxo-)
- 2-Butenoic acid, 4,4’-((diisooctylstannylene)bis(oxy))bis(4-oxo-)
- 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-)
Uniqueness
2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) is unique due to its dioctylstannylene groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical properties .
特性
CAS番号 |
73003-70-0 |
|---|---|
分子式 |
C24H40O8Sn |
分子量 |
575.3 g/mol |
IUPAC名 |
(E)-4-[[(E)-3-carboxyprop-2-enoyl]oxy-dioctylstannyl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/2C8H17.2C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;2*5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;2*1-2H,(H,5,6)(H,7,8);/q;;;;+2/p-2/b;;2*2-1+; |
InChIキー |
WNEDOMBPJDUQPS-VNKKNNBQSA-L |
異性体SMILES |
CCCCCCCC[Sn](OC(=O)/C=C/C(=O)O)(OC(=O)/C=C/C(=O)O)CCCCCCCC |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)








